molecular formula C18H25N3O5 B5170702 N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B5170702
M. Wt: 363.4 g/mol
InChI Key: ORSRKAYFMMSKLN-UHFFFAOYSA-N
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Description

N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Trimethoxyphenyl Group: : The 3,4,5-trimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).

  • Formation of the Propanamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with butylamine to form the propanamide structure. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of alkyl or acyl groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide likely involves interaction with multiple molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.

Uniqueness

N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the combination of the oxadiazole ring and the trimethoxyphenyl group, which may confer a broader spectrum of biological activities compared to compounds with only one of these features.

Properties

IUPAC Name

N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-5-6-9-19-15(22)7-8-16-20-18(21-26-16)12-10-13(23-2)17(25-4)14(11-12)24-3/h10-11H,5-9H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSRKAYFMMSKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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